Cas no 2228219-82-5 ((2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide)

(2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide structure
2228219-82-5 structure
Product Name:(2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide
CAS No:2228219-82-5
MF:C7H8Cl2N2O2S
MW:255.121618270874
CID:6250414
PubChem ID:165797456
Update Time:2025-07-18

(2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide
    • EN300-1990764
    • 2228219-82-5
    • Inchi: 1S/C7H8Cl2N2O2S/c1-4-2-6(8)11-7(9)5(4)3-14(10,12)13/h2H,3H2,1H3,(H2,10,12,13)
    • InChI Key: BGTHEXUHTIJBQL-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C)C=C(N=1)Cl)CS(N)(=O)=O

Computed Properties

  • Exact Mass: 253.9683541g/mol
  • Monoisotopic Mass: 253.9683541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 81.4Ų

(2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide Pricemore >>

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Additional information on (2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide

Introduction to (2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide (CAS No. 2228219-82-5)

(2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 2228219-82-5, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development. The unique structural features of this compound, including its chloro and methyl substituents on the pyridine ring, contribute to its potential as a lead compound in various therapeutic applications.

The molecular structure of (2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide consists of a pyridine core substituted with two chlorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and a methanesulfonamide moiety at the 3-position. This arrangement imparts specific electronic and steric properties that are critical for its interaction with biological targets. The presence of electron-withdrawing groups such as chlorine atoms enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack by biological molecules.

In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds like (2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide. The pyridine scaffold is a common motif in many bioactive molecules, and modifications to this core structure can lead to significant changes in biological activity. Studies have shown that compounds with similar structural features often exhibit properties such as kinase inhibition, antimicrobial activity, and anti-inflammatory effects.

One of the most compelling aspects of (2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide is its potential as an intermediate in the synthesis of more complex pharmacophores. The methanesulfonamide group provides a versatile handle for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. This flexibility has made it a valuable building block in medicinal chemistry efforts aimed at developing novel therapeutic agents.

Recent research has highlighted the importance of understanding the structural determinants of biological activity in drug design. Computational studies have been instrumental in predicting how modifications to the core pyridine ring can influence the binding affinity and selectivity of (2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide towards target proteins. These studies have provided insights into the optimal placement of substituents for maximal biological effect.

Experimental validation of these computational predictions has further solidified the promise of this compound. In vitro assays have demonstrated that derivatives of (2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide can modulate the activity of various enzymes and receptors relevant to human health. For instance, some derivatives have shown inhibitory effects on kinases that are implicated in cancer progression, suggesting their potential as anticancer agents.

The synthesis of (2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide presents unique challenges due to its complex structure. However, advances in synthetic methodology have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of the pyridine core, while protecting group strategies have allowed for selective functionalization at multiple sites.

The methanesulfonamide group is particularly interesting from a synthetic perspective because it can be introduced at different stages of the synthesis depending on the overall strategy. This adaptability has allowed researchers to optimize synthetic routes for scalability and cost-effectiveness. Additionally, modern purification techniques have improved the yield and purity of (2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide, making it more suitable for further biological evaluation.

As interest in targeted therapies continues to grow, compounds like (2,6-dichloro-4-methylpyridin-3-yl)methanesulfonamide are expected to play an increasingly important role in drug development pipelines. Their unique structural features and demonstrated biological activity make them attractive candidates for further investigation. Future studies will likely focus on optimizing their pharmacokinetic properties and exploring their potential in clinical settings.

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